molecular formula C8H16ClNO B2922245 Octahydro-1-benzofuran-3a-amine hydrochloride CAS No. 2171989-93-6

Octahydro-1-benzofuran-3a-amine hydrochloride

Cat. No.: B2922245
CAS No.: 2171989-93-6
M. Wt: 177.67
InChI Key: FOSPMYQFKJQRFK-UHFFFAOYSA-N
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Description

Octahydro-1-benzofuran-3a-amine hydrochloride is a synthetic compound belonging to the class of benzofuranamines. It is known for its diverse biological activities and potential therapeutic applications. The compound has a molecular weight of 177.67 and is often used in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1-benzofuran-3a-amine hydrochloride typically involves the hydrogenation of benzofuran derivatives under specific conditions. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the benzofuran ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The final product is purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1-benzofuran-3a-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced further to form more saturated derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as N-alkylated and N-acylated compounds .

Scientific Research Applications

Octahydro-1-benzofuran-3a-amine hydrochloride is widely used in scientific research due to its diverse biological activities. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-1-benzofuran-3a-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydrobenzofuran-3a-amine hydrochloride
  • Tetrahydrobenzofuran-3a-amine hydrochloride
  • Benzofuran-3a-amine hydrochloride

Uniqueness

Octahydro-1-benzofuran-3a-amine hydrochloride stands out due to its fully saturated benzofuran ring, which imparts unique chemical and biological properties. Compared to its less saturated counterparts, it exhibits different reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8-4-2-1-3-7(8)10-6-5-8;/h7H,1-6,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSPMYQFKJQRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCOC2C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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